

Synthesis and Application of a Fluorogenic Caspase-3 Substrate: Ac-DEVD-AMC

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Compound of Interest

Compound Name: *H-D-Asp(OtBu)-AMC*

Cat. No.: *B15230781*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-3 is a critical executioner caspase in the apoptotic pathway, playing a central role in the dismantling of the cell during programmed cell death. Its activity is a key biomarker for apoptosis. Fluorogenic substrates provide a sensitive and continuous method for assaying caspase-3 activity. This document outlines the protocol for the synthesis of the fluorogenic caspase-3 substrate, Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-7-amino-4-methylcoumarin (Ac-DEVD-AMC), starting from **H-D-Asp(OtBu)-AMC**. The protocol is based on a solution-phase peptide synthesis approach. Upon cleavage by caspase-3 between the aspartate (D) and AMC moieties, the highly fluorescent 7-amino-4-methylcoumarin is released, which can be quantified to determine enzyme activity.

Principle of Detection

The tetrapeptide sequence DEVD is a highly specific recognition motif for caspase-3.^{[1][2][3][4]} In the intact Ac-DEVD-AMC substrate, the fluorescence of the AMC group is quenched. When caspase-3 cleaves the amide bond between the C-terminal aspartate residue and the AMC molecule, the free AMC is liberated. This release results in a significant increase in fluorescence, which can be measured using a spectrofluorometer with excitation typically around 340-380 nm and emission in the range of 440-460 nm.^{[5][6][7][8]}

Materials and Reagents

Reagent	Supplier	Catalog No. (Example)
H-D-Asp(OtBu)-AMC	Custom Synthesis/Various	-
Fmoc-Val-OH	Novabiochem	852013
Fmoc-Glu(OtBu)-OH	Novabiochem	852021
Ac-Asp(OtBu)-OH	ChemImpex	04343
PyBOP	Novabiochem	851006
N,N-Diisopropylethylamine (DIEA)	Sigma-Aldrich	D125806
Piperidine	Sigma-Aldrich	104094
N,N-Dimethylformamide (DMF)	Sigma-Aldrich	227056
Dichloromethane (DCM)	Sigma-Aldrich	270997
Trifluoroacetic acid (TFA)	Sigma-Aldrich	T6508
Triisopropylsilane (TIS)	Sigma-Aldrich	233781
Diethyl ether	Fisher Scientific	E138
Ethyl acetate	Sigma-Aldrich	319902
Saturated Sodium Bicarbonate Solution	Fisher Scientific	S233
Brine Solution	Fisher Scientific	S271
Anhydrous Sodium Sulfate	Sigma-Aldrich	239313
Recombinant Human Caspase-3	R&D Systems	707-C3
Caspase Assay Buffer	-	See recipe below

Caspase Assay Buffer Recipe: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT. Prepare fresh before use.

Experimental Protocols

Solution-Phase Synthesis of Ac-DEVD-AMC

This protocol describes the step-wise elongation of the peptide chain starting from **H-D-Asp(OtBu)-AMC**. Each coupling step is followed by the removal of the N-terminal Fmoc protecting group, and the final step involves the deprotection of the side chains.

Step 1: Synthesis of Fmoc-Val-Asp(OtBu)-AMC

- Dissolve **H-D-Asp(OtBu)-AMC** (1.0 eq) in DMF.
- Add Fmoc-Val-OH (1.1 eq), PyBOP (1.1 eq), and DIEA (2.2 eq).
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether.
- Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Step 2: Fmoc Deprotection to Yield H-Val-Asp(OtBu)-AMC

- Dissolve the dried product from Step 1 in a solution of 20% piperidine in DMF.
- Stir at room temperature for 30 minutes.
- Remove the solvent under reduced pressure.
- Co-evaporate with toluene to remove residual piperidine.
- Proceed to the next coupling step without further purification.

Step 3: Synthesis of Fmoc-Glu(OtBu)-Val-Asp(OtBu)-AMC

- Dissolve the product from Step 2 in DMF.
- Add Fmoc-Glu(OtBu)-OH (1.1 eq), PyBOP (1.1 eq), and DIEA (2.2 eq).

- Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
- Precipitate, collect, and dry the product as described in Step 1.

Step 4: Fmoc Deprotection to Yield H-Glu(OtBu)-Val-Asp(OtBu)-AMC

- Repeat the Fmoc deprotection procedure as described in Step 2 with the product from Step 3.

Step 5: Synthesis of Ac-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu)-AMC

- Dissolve the product from Step 4 in DMF.
- Add Ac-Asp(OtBu)-OH (1.1 eq), PyBOP (1.1 eq), and DIEA (2.2 eq).
- Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
- Work-up: Extract the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the fully protected peptide.

Step 6: Global Deprotection to Yield Ac-DEVD-AMC

- Dissolve the fully protected peptide from Step 5 in a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
- Stir at room temperature for 2-3 hours.
- Precipitate the crude peptide by adding the solution to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide pellet under vacuum.

Step 7: Purification by HPLC

- Purify the crude peptide by reverse-phase HPLC using a C18 column.

- Use a gradient of acetonitrile in water (both containing 0.1% TFA).
- Monitor the elution at 220 nm and 340 nm.
- Collect the fractions containing the pure product.
- Lyophilize the pure fractions to obtain Ac-DEVD-AMC as a white powder.

Caspase-3 Activity Assay

- Prepare a 10 mM stock solution of Ac-DEVD-AMC in DMSO.
- Prepare serial dilutions of the substrate in the caspase assay buffer to the desired final concentrations (e.g., 0-100 μ M).
- In a 96-well microplate, add the diluted substrate.
- Add the cell lysate or purified recombinant caspase-3 to initiate the reaction.
- Immediately measure the fluorescence in a microplate reader (Ex: 360-380 nm, Em: 440-460 nm) in kinetic mode at 37°C, recording every 1-2 minutes for 30-60 minutes.
- The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Data Presentation Synthesis Yield and Purity

Step	Product	Theoretical Yield (mg)	Actual Yield (mg)	Purity (HPLC)
Coupling 1	Fmoc-Val-Asp(OtBu)-AMC	-	~85-95%	>95%
Coupling 2	Fmoc-Glu(OtBu)-Val-Asp(OtBu)-AMC	-	~85-95%	>95%
Coupling 3	Ac-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu)-AMC	-	~80-90%	>90%
Final Product (after purification)	Ac-DEVD-AMC	-	~40-60% (overall)	>98%

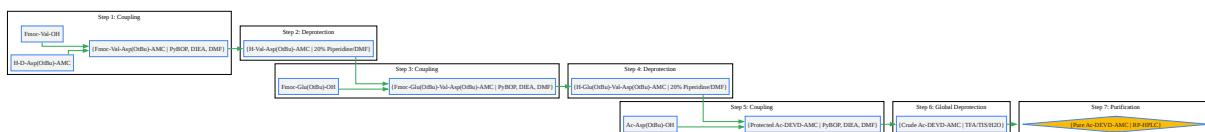
Note: Step-wise yields are estimates based on typical solution-phase peptide coupling efficiencies. Actual yields may vary.

Physicochemical and Kinetic Parameters

Parameter	Value
Molecular Formula	C ₃₀ H ₃₇ N ₅ O ₁₃
Molecular Weight	675.64 g/mol
Excitation Wavelength (AMC)	~340-380 nm
Emission Wavelength (AMC)	~440-460 nm
Kinetic Parameters (with Caspase-3)	
K _m	10 μM[1][3]
k _{cat}	1.4 μM ⁻¹ min ⁻¹ (as k _{cat} /K _m)[5]
Note: The reported k _{cat} value is often presented as the catalytic efficiency (k _{cat} /K _m).	

Visualizations

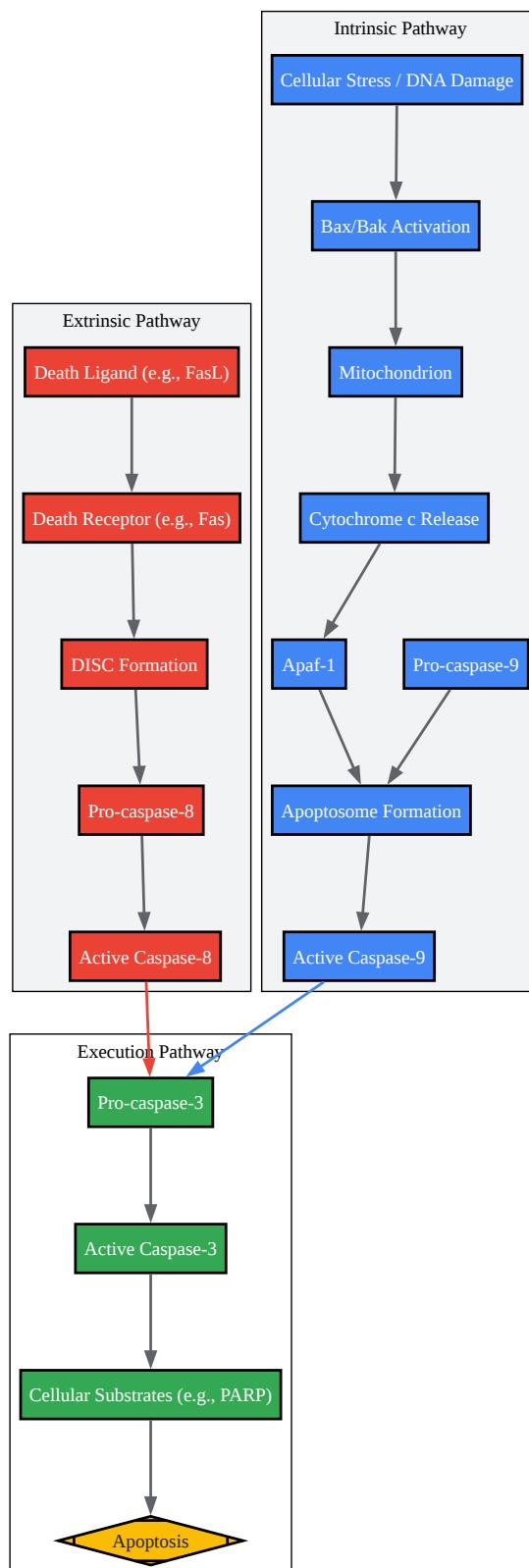
Synthesis Workflow



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Caption: Solution-phase synthesis workflow for Ac-DEVD-AMC.

Caspase-3 Activation Pathway in Apoptosis



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Caption: Intrinsic and extrinsic pathways leading to Caspase-3 activation.

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